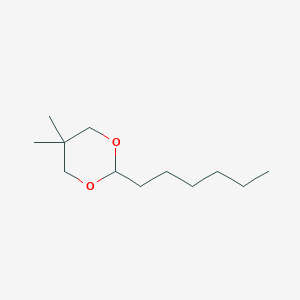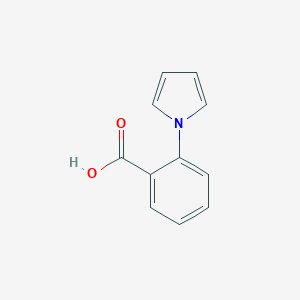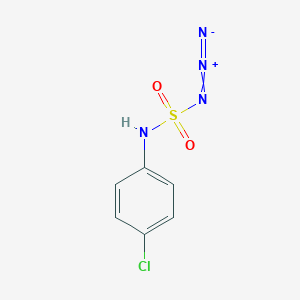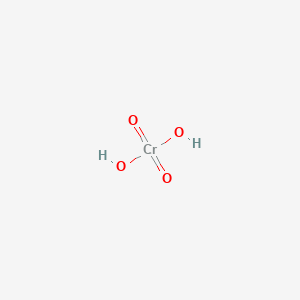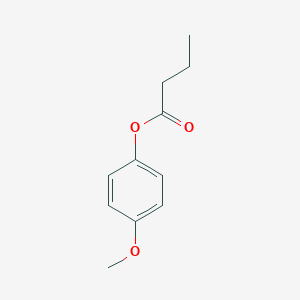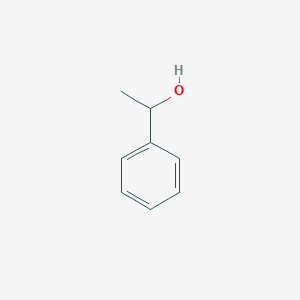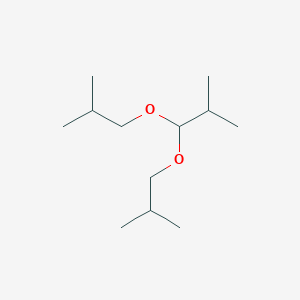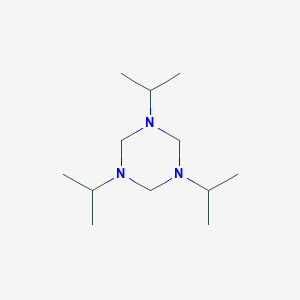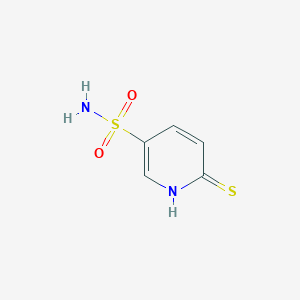
6-Sulfanylpyridin-3-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-mercaptopyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. This compound, in particular, has shown promise in various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6-mercaptopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other sulfur-containing compounds, such as sulfonimidamides and sulfoximines.
Biology: The compound has shown potential as an antibacterial and antiviral agent due to its sulfonamide functional group.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Target of Action
6-Sulfanylpyridine-3-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid .
Mode of Action
The mode of action of 6-Sulfanylpyridine-3-sulfonamide, like other sulfonamides, is through competitive inhibition . The compound mimics the natural substrate of the target enzyme, p-aminobenzoic acid (PABA), and competes for the active site of the enzyme . By binding to the active site, it prevents the enzyme from catalyzing the conversion of PABA to dihydropteroic acid, thus inhibiting the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by 6-Sulfanylpyridine-3-sulfonamide is the folic acid synthesis pathway . By inhibiting the production of dihydropteroic acid, it disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The primary result of the action of 6-Sulfanylpyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, it prevents the production of essential components of the bacterial cell, leading to the cessation of growth and eventual death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Sulfanylpyridine-3-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the activity of the compound . Additionally, the compound’s high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its environmental impact
Vorbereitungsmethoden
The synthesis of 6-mercaptopyridine-3-sulfonamide can be achieved through several methods:
Oxidative Coupling of Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost chemicals.
S-N Coupling: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.
Sulfonyl Chloride Method: This method involves the preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines or sodium azide in the same reaction vessel.
Analyse Chemischer Reaktionen
6-mercaptopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides, which are reactive intermediates used in further synthesis.
Reduction: Reduction reactions can convert sulfonamides to their corresponding amines.
Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include sulfonyl chlorides and amines .
Vergleich Mit ähnlichen Verbindungen
6-mercaptopyridine-3-sulfonamide can be compared with other similar compounds, such as:
Sulfonimidates: These compounds have a sulfur (VI) center and are used as building blocks for other sulfur-containing compounds.
Sulfonamides: Other sulfonamides, such as sulfamethazine and sulfadiazine, are used as antibacterial agents in veterinary medicine.
Eigenschaften
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZJFFYNRNGPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585458 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-20-1 |
Source


|
| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

